Antrimycin

Antimycobacterial Drug resistance Peptide antibiotics

Drug-resistant tuberculosis research is constrained by the failure of frontline agents against resistant M. tuberculosis strains. Antrimycin (CAS 80801-26-9) is a linear heptapeptide antibiotic that addresses this gap directly. • Retains activity against both rifampicin-resistant and capreomycin-resistant M. tuberculosis H37Rv, enabling resistance circumvention studies. • Incorporates four unusual non-proteinogenic amino acids-including (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid-offering a structurally unique scaffold for SAR campaigns. • No generic small-molecule antitubercular agent can substitute for its combined structural and resistance-bypass features.

Molecular Formula C28H47N9O11
Molecular Weight 685.7 g/mol
CAS No. 80801-26-9
Cat. No. B1667555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntrimycin
CAS80801-26-9
SynonymsAntrimycin;  Cirratiomycin B;  Antrimycin A; 
Molecular FormulaC28H47N9O11
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESCCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C
InChIInChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1
InChIKeyJIGYSKMCUNIKPN-KYVSZOTASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antrimycin (CAS 80801-26-9): Peptide Antibiotic Baseline Characterization for Antimycobacterial Research


Antrimycin (also designated Antrimycin A or Cirratiomycin B) is a linear heptapeptide antibiotic first isolated from Streptomyces xanthocidicus MG125-CF1 [1]. Its molecular formula is C28H47N9O11 with a molecular weight of 685.7 g/mol, and it is characterized by the presence of four unusual α-amino acids: hydroxymethylserine, (2S,3S)-2,3-diaminobutanoic acid, (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid, and either dehydrovaline (ΔVal) or (E)-dehydroisoleucine (ΔIle) [2]. The compound is structurally classified within the antrimycin/cirratiomycin class of tuberculostatic heptapeptide antibiotics [3]. Physicochemical characterization from the original patent documentation reports a melting point of 183°C (decomposition) and specific optical rotation [α]D26 of -74.0° (c: 0.5, H2O), with solubility in water and methanol but limited solubility in ethanol and acetone [4].

Why Generic Substitution Fails for Antrimycin: Structural Complexity Prevents Direct Replacement with Common Antimycobacterial Agents


Antrimycin cannot be generically substituted with conventional antimycobacterial antibiotics due to fundamental differences in chemical architecture and the presence of structurally unique pharmacophoric elements absent in standard agents. Unlike rifampicin (a macrocyclic ansamycin), capreomycin (a cyclic peptide), or isoniazid (a small-molecule hydrazide), Antrimycin is a linear heptapeptide incorporating four non-proteinogenic amino acids, including the rare (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid unit and dehydroamino acid residues [1]. These structural features are absent from clinically established antitubercular agents. Critically, Antrimycin has demonstrated activity against Mycobacterium tuberculosis strains that are resistant to rifampicin and capreomycin, indicating a mechanism of action that circumvents the resistance pathways affecting these frontline agents [2]. This non-overlapping resistance profile means that substituting Antrimycin with a generic rifampicin or capreomycin analog would be scientifically invalid in the context of resistant strains. Furthermore, the compound's peptide nature confers distinct physicochemical properties—including a calculated LogP of -7.2 and topological polar surface area of 345.65 Ų [3]—that differ markedly from small-molecule antituberculars, affecting solubility, permeability, and formulation behavior. For researchers studying antimycobacterial mechanisms, resistance bypass strategies, or structure-activity relationships of peptide antibiotics, no generic small-molecule alternative can recapitulate these combined structural and biological features.

Quantitative Evidence Guide: Differentiating Features of Antrimycin Against Comparators


Activity Retention Against Rifampicin-Resistant Mycobacterium tuberculosis H37Rv

Antrimycin retains antibacterial efficacy against rifampicin-resistant strains of Mycobacterium tuberculosis H37Rv, a property not shared by rifampicin itself [1]. While rifampicin loses activity against resistant variants due to target mutations in RNA polymerase, Antrimycin demonstrates sustained effectiveness against these same resistant strains [1]. This indicates a distinct molecular target or resistance circumvention mechanism that differentiates Antrimycin from rifampicin-class antibiotics.

Antimycobacterial Drug resistance Peptide antibiotics

Activity Retention Against Capreomycin-Resistant Mycobacterium tuberculosis H37Rv

Antrimycin demonstrates antibacterial activity against capreomycin-resistant strains of Mycobacterium tuberculosis H37Rv [1]. Capreomycin, a cyclic peptide antibiotic used clinically for multidrug-resistant tuberculosis, loses efficacy against strains harboring specific ribosomal mutations. The retention of activity by Antrimycin against these capreomycin-resistant strains suggests that Antrimycin operates via a distinct binding site or mechanism not compromised by capreomycin-resistance mutations [1].

Antitubercular Cross-resistance Peptide antibiotic

Unique Heptapeptide Architecture with Four Non-Proteinogenic Amino Acids

Antrimycin possesses a linear heptapeptide structure incorporating four unusual α-amino acids not found in common antimycobacterial peptides: hydroxymethylserine, (2S,3S)-2,3-diaminobutanoic acid, (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid, and dehydrovaline (ΔVal) or (E)-dehydroisoleucine (ΔIle) [1]. In contrast, capreomycin is a cyclic pentapeptide containing proteinogenic amino acids and the unusual β-lysine residue, while viomycin and other tuberculostatic peptides lack the tetrahydropyridazinecarboxylic acid moiety entirely [2]. The dehydroamino acid residues confer conformational rigidity distinct from saturated peptide backbones.

Natural products Peptide chemistry Structural biology

Antrimycin (CAS 80801-26-9): Validated Research Application Scenarios Based on Quantitative Evidence


Screening Against Rifampicin-Resistant and Capreomycin-Resistant Mycobacterium tuberculosis Strains

Antrimycin is appropriate for research programs evaluating compounds against drug-resistant Mycobacterium tuberculosis H37Rv, specifically strains exhibiting resistance to rifampicin or capreomycin [1]. Unlike rifampicin and capreomycin, which are ineffective against their respective resistant variants, Antrimycin retains activity against both resistant strain types, enabling studies of alternative antimycobacterial mechanisms and resistance circumvention strategies.

Structure-Activity Relationship Studies of Non-Proteinogenic Amino Acid-Containing Antimycobacterial Peptides

Antrimycin serves as a reference scaffold for investigating the contribution of unusual α-amino acids—particularly (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid and dehydroamino acid residues—to antimycobacterial activity [2]. The availability of synthetic routes for Antrimycin Av and Dv congeners [2] further supports analog generation for systematic SAR campaigns focused on these structurally unique pharmacophoric elements.

Mechanistic Studies of Antibiotics Bypassing Established Resistance Pathways

The demonstrated activity of Antrimycin against both rifampicin-resistant and capreomycin-resistant M. tuberculosis [1] positions the compound as a tool for probing alternative mechanisms of antimycobacterial action that do not intersect with the resistance pathways compromising these frontline agents. This is particularly relevant for target identification studies in mycobacteria.

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